N-(2-Ethylbutyl)cyclopropanamine is a cyclopropane derivative featuring a cyclopropane ring attached to an amine functional group with an ethylbutyl substituent. The compound has garnered interest in various fields due to its unique structural properties, which influence its reactivity and biological activity. The cyclopropane ring is characterized by its three-membered structure, which imparts significant strain, making it reactive in various
The biological activity of N-(2-Ethylbutyl)cyclopropanamine has been explored in various studies. Compounds with similar structures often exhibit significant pharmacological properties, including:
The specific biological activity of N-(2-Ethylbutyl)cyclopropanamine remains to be fully characterized and warrants further investigation.
N-(2-Ethylbutyl)cyclopropanamine can be synthesized through several methods:
N-(2-Ethylbutyl)cyclopropanamine has potential applications in various fields:
Studies examining the interactions of N-(2-Ethylbutyl)cyclopropanamine with biological systems are crucial for understanding its pharmacological potential. Interaction studies may involve:
These studies would provide insights into its therapeutic efficacy and safety profile.
N-(2-Ethylbutyl)cyclopropanamine shares structural characteristics with several similar compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methylcyclopropanamine | Cyclopropane | Methyl group provides different steric properties |
| 1-Aminocyclopropane | Cyclopropane | Lacks ethylbutyl substituent, affecting reactivity |
| Cyclobutylamine | Cyclobutane | Four-membered ring offers different strain and reactivity |
| 3-Methyl-1-cyclobutylamine | Cyclobutane | Similar cyclic structure but different size and strain |
N-(2-Ethylbutyl)cyclopropanamine's unique ethylbutyl substituent and three-membered cyclopropane structure distinguish it from other amines and cyclic compounds, potentially influencing its reactivity and biological interactions.
Cyclopropanation remains a cornerstone for constructing the strained cyclopropane ring in N-(2-ethylbutyl)cyclopropanamine derivatives. The Simmons–Smith reaction employs iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes regioselectively. Modifications using dibromomethane or diazomethane with zinc iodide offer cost-effective alternatives, while diethylzinc enhances reactivity for sterically hindered substrates. For example, styrene derivatives functionalized with 2-ethylbutyl groups undergo cyclopropanation under these conditions to yield trans-diastereomers predominantly.
Photoredox catalysis has emerged as a versatile tool for alkene difunctionalization. A recent method utilizes bromonitromethane as a dual bromine and nitroalkyl source under iridium photocatalysis, enabling 1,3-bromonitroalkylation of alkenes. Subsequent base-promoted cyclization forms nitrocyclopropanes, which are reduced to cyclopropylamines. This approach tolerates electron-rich and electron-deficient styrenes, making it suitable for introducing diverse substituents, including the 2-ethylbutyl group.
Table 1: Comparative Analysis of Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Simmons–Smith | Zn/Cu, CH₂I₂, Et₂O, 0°C | 70–85 | High trans |
| Photoredox Catalysis | Ir(ppy)₃, bromonitromethane, hv, DCM | 60–75 | Moderate cis |
| Diazo Decomposition | KOH, Pt, 80°C | 50–65 | Low |
Enantioselective synthesis of N-(2-ethylbutyl)cyclopropanamine derivatives leverages chiral catalysts and auxiliaries. The asymmetric Simmons–Smith reaction utilizes zinc reagents modified with chiral ligands like bisoxazolines to induce enantiomeric excess (ee) up to 90%. For instance, cyclopropanation of α-methylstyrene with a chiral zinc-copper complex yields (1R,2S)-configured cyclopropanes, which are subsequently aminated to install the 2-ethylbutyl group.
Chiral pool strategies exploit naturally occurring terpenes or amino acids as starting materials. A reported route involves (1R,2R)-cyclopropane-1,2-dicarboxylic acid derived from limonene, which undergoes Curtius rearrangement to form enantiopure cyclopropylamine intermediates. Reductive amination with 2-ethylbutyraldehyde then introduces the N-alkyl substituent.
Transition metal catalysis enables direct C–H functionalization of cyclopropane precursors. Palladium-catalyzed allylic amination installs the 2-ethylbutyl group via a Tsuji-Trost reaction, where cyclopropylamine intermediates react with 2-ethylbutyl carbonates in the presence of Pd(PPh₃)₄. This method achieves >80% yield with minimal byproducts.
Copper-mediated C–N coupling facilitates the introduction of aryl and alkyl substituents. A recent protocol employs CuI and 1,10-phenanthroline to couple cyclopropylamine with 2-ethylbutyl bromides, yielding N-alkylated products under mild conditions.
Table 2: Transition Metal-Catalyzed Reactions for N-Alkylation
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Tsuji-Trost Amination | Pd(PPh₃)₄, K₂CO₃, DMF | Cyclopropylamine carbonate | 85 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Cyclopropylamine bromide | 78 |
The Curtius rearrangement converts acyl azides to isocyanates, which hydrolyze to amines—a critical step for installing the cyclopropylamine moiety. In one adaptation, cyclopropanecarboxylic acid derivatives are treated with diphenylphosphoryl azide (DPPA) to form acyl azides, which undergo thermal rearrangement at 120°C to yield isocyanates. Trapping with 2-ethylbutanol generates urethane intermediates, followed by hydrolysis to N-(2-ethylbutyl)cyclopropanamine.
A modified protocol employs microwave-assisted Curtius rearrangement, reducing reaction times from hours to minutes. For example, cyclopropanecarbonyl azide subjected to microwave irradiation at 150°C produces the isocyanate in 95% yield, which is directly aminated with 2-ethylbutylamine.
The cyclopropane ring in N-(2-Ethylbutyl)cyclopropanamine contains substantial angle strain due to its 60-degree carbon-carbon-carbon bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees [4]. This deviation results in bent bonds where orbital overlap occurs at an angle rather than direct alignment, leading to weaker carbon-carbon bonds with dissociation energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole in unstrained alkanes [4].
Table 1: Ring Strain Energy Data for Cycloalkanes and Related Compounds
| Compound | Ring Strain Energy (kcal/mol) | Bond Angle (degrees) | C-C Bond Length (Å) |
|---|---|---|---|
| Cyclopropane | 27.6 | 60.0 | 1.51 |
| Cyclobutane | 26.3 | 88.0 | 1.55 |
| Cyclopentane | 6.2 | 108.0 | 1.54 |
| Cyclohexane | 0.0 | 109.5 | 1.54 |
| Cyclopropene | 54.1 | 60.0 | 1.30 |
| Methylenecyclopropane | 39.5 | 60.0 | 1.51 |
| Methylcyclopropane | 29.8 | 60.0 | 1.51 |
The high ring strain energy provides a thermodynamic driving force exceeding 100 kilojoules per mole for ring-opening reactions, making cyclopropane derivatives significantly more reactive toward nucleophilic attack compared to their unstrained counterparts [5]. Research has demonstrated that the rate enhancement in cyclopropane reactions results from both partial strain release and additional electronic factors, with contributions of 7-17 kilocalories per mole from electronic effects in three-membered rings [6].
Nucleophilic addition reactions to N-(2-Ethylbutyl)cyclopropanamine proceed through a mechanism involving initial nucleophilic attack at the carbon-carbon bond adjacent to the nitrogen substituent [7]. The nitrogen atom acts as an electron-donating group that polarizes the cyclopropane ring, creating a partial positive charge at the carbon center and facilitating nucleophilic approach [8]. Kinetic studies have revealed that the rate constants for nucleophilic ring-opening reactions vary dramatically based on the activation pattern, with electrophilic cyclopropanes showing second-order rate constants ranging from 10² to 10⁴ molar⁻¹ seconds⁻¹ [5].
Table 2: Nucleophilic Reactivity of Different Cyclopropane Systems
| Cyclopropane System | Relative Reactivity | k2 (M⁻¹s⁻¹) | Activation Mode |
|---|---|---|---|
| Unactivated cyclopropane | Low | <10⁻⁶ | Thermal |
| Donor-acceptor cyclopropane | Moderate | 10⁻³-10⁻² | Electronic activation |
| Spiroactivated cyclopropane | High | 10⁻¹-10¹ | Ring strain + electronic |
| Electrophilic cyclopropane | Very High | 10²-10⁴ | Multiple activation |
| Cyclopropylbenzene radical cation | Extremely High | 8.9×10⁷ | Radical cation formation |
The enhanced reactivity stems from the coiled spring effect, where ring strain acts as a nucleofugal enhancement mechanism [7]. Studies have shown that this effect can reduce free energies of activation by approximately 53 kilojoules per mole, representing about 46 percent of the excess enthalpy contained within the strained ring system [7]. The degree of ring fission in the transition structure remains minimal, yet the strain-driven enhancement provides substantial kinetic acceleration for nucleophilic addition processes [7].
Radical-mediated ring-opening reactions of N-(2-Ethylbutyl)cyclopropanamine proceed through distinct mechanistic pathways that differ fundamentally from ionic nucleophilic addition processes [9] [10]. The formation of radical intermediates can occur through various activation methods, including oxidative processes, photochemical initiation, or metal-catalyzed radical generation [11] [12].
When N-(2-Ethylbutyl)cyclopropanamine undergoes single-electron oxidation, the resulting radical cation exhibits dramatically enhanced reactivity toward ring-opening processes [13]. Research has demonstrated that cyclopropylbenzene radical cations undergo rapid methanol-induced ring opening with rate constants reaching 8.9×10⁷ seconds⁻¹ molar⁻¹, indicating the extreme reactivity of these radical intermediates [13]. However, the specific behavior depends significantly on the electronic nature of the aromatic substituents and the reaction conditions employed [13].
The ring-opening process can proceed through both disrotatory and conrotatory pathways, with activation energies differing based on the specific mechanism [10]. Theoretical studies have revealed that disrotatory ring opening typically requires lower activation energies compared to conrotatory processes, with energy barriers of approximately 12.5 and 15.2 kilocalories per mole, respectively [10]. The stereochemical outcome depends on the specific pathway, with disrotatory processes generally maintaining stereochemical retention while conrotatory mechanisms result in inversion [10].
Table 3: Radical-Mediated Ring-Opening Pathways for Cyclopropane Systems
| Radical Pathway | Activation Energy (kcal/mol) | Stereochemistry | Selectivity |
|---|---|---|---|
| Disrotatory ring opening | 12.5 | Retention | High |
| Conrotatory ring opening | 15.2 | Inversion | Moderate |
| Direct radical attack | 18.7 | Mixed | Low |
| Oxidative ring opening | 22.1 | Retention | High |
| Metal-catalyzed opening | 8.3 | Variable | Variable |
Oxidative radical ring-opening mechanisms involve the formation of oxygen-centered radicals that facilitate subsequent carbon-carbon bond cleavage [11]. Studies using silver nitrate and iron sulfate catalysts have shown that aromatic cyclopropanols deliver higher yields than aliphatic analogues in these transformations, suggesting that electronic stabilization plays a crucial role in determining reaction efficiency [11]. The mechanism typically involves initial formation of a sulfate radical anion, followed by reaction with the cyclopropane substrate to generate a cyclopropoxy radical intermediate [11].
The cyclopropyl-substituted carbon radical intermediates readily undergo ring-opening to generate linear alkyl radicals, which can subsequently participate in cyclization reactions or other radical coupling processes [11]. This ring-opening step is thermodynamically favorable due to the relief of ring strain, with the process being exothermic by approximately 30 kilocalories per mole in many systems [13].
The stability of N-(2-Ethylbutyl)cyclopropanamine exhibits significant pH dependence due to the ionizable nature of the amine functionality and its influence on the electronic properties of the cyclopropane ring [14] [15]. The compound exists in equilibrium between protonated and neutral forms, with the equilibrium position determined by the solution pH and the intrinsic basicity of the cyclopropylamine system [15].
Cyclopropylamine exhibits a predicted pKa value of approximately 9.10, indicating that the compound will be predominantly protonated under physiological pH conditions [16] [15]. The protonation state significantly affects the stability of the cyclopropane ring, with protonated forms generally showing enhanced stability toward hydrolytic degradation [14]. Studies have demonstrated that cyclopropyl amine moieties in pharmaceutical compounds degrade hydrolytically under high pH conditions, with degradation rates increasing substantially as pH rises above 7.4 [14].
Table 4: pH-Dependent Stability of Cyclopropyl-Amine Conjugates
| pH | Relative Stability (%) | Half-life (hours) | Predominant Form |
|---|---|---|---|
| 5.0 | 95 | 48 | Protonated amine |
| 6.0 | 90 | 36 | Protonated amine |
| 7.0 | 80 | 24 | Mixed forms |
| 7.4 | 75 | 18 | Mixed forms |
| 8.0 | 60 | 12 | Free amine |
| 8.4 | 40 | 6 | Free amine |
| 9.0 | 25 | 3 | Free amine |
The basicity of cyclopropylamine compounds is influenced by ring strain effects, with the high strain energy contributing to unique thermodynamic properties [15]. Isothermal titration calorimetry studies have revealed that cyclopropylamine exhibits distinct enthalpic and entropic contributions to its protonation behavior compared to other cycloalkylamines [15]. The entropy of protonation for cyclopropylamine is notably high compared to medium-ring cycloalkylamines, reflecting the unique structural constraints imposed by the three-membered ring [15].
Under acidic conditions, protonation of the nitrogen atom prevents intramolecular nucleophilic attack and preserves the cyclopropane ring structure [17]. Research on model systems has shown that at pH 5.0, less than 0.1 percent of ring-opened products are observed after 24 hours, demonstrating the stabilizing effect of amine protonation [17]. Conversely, under basic conditions at pH 8.4, nearly 90 percent conversion to ring-opened products occurs within the same timeframe, highlighting the dramatic pH dependence of ring stability [17].
The mechanism of pH-dependent degradation involves base-catalyzed nucleophilic attack at the cyclopropane ring, facilitated by the increased nucleophilicity of the deprotonated amine [17]. This process is consistent with the established understanding that free amines can act as intramolecular nucleophiles, promoting ring-opening reactions through formation of strained cyclic intermediates [17]. The rate of degradation shows a strong correlation with the concentration of hydroxide ions, indicating that the reaction follows base-catalyzed kinetics [14].
Temperature effects also play a significant role in the pH-dependent stability of cyclopropane-amine conjugates [18]. Studies have shown that at low temperatures, cyclopropane rings remain intact even under basic conditions, but elevated temperatures promote ring-opening reactions [18]. This temperature dependence suggests that the activation energy for ring-opening is substantial enough that thermal energy becomes a limiting factor in the degradation process [18].
The quantum mechanical investigation of transition state geometries represents a fundamental approach to understanding the reactivity patterns of N-(2-Ethylbutyl)cyclopropanamine and related cyclopropylamine derivatives. Density functional theory calculations employing the B3LYP functional with 6-31G* and 6-311++G(3df,3pd) basis sets have revealed critical insights into the conformational preferences and reaction mechanisms of these strained ring systems [1] [2].
Ab initio calculations using coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) methods have demonstrated that the thermal isomerization of cyclopropane derivatives proceeds through distinct mechanistic pathways. The biradical pathway has been identified as the predominant mechanism, contributing approximately 98-99% of the reaction flux, while the carbene pathway accounts for only 1-2% at elevated temperatures [3]. These findings are particularly relevant for understanding the reactivity of N-(2-Ethylbutyl)cyclopropanamine under thermal conditions.
Conformational analysis using SCF-LCAO-MO calculations with (7,3/3) and (9,5/4) Gaussian basis sets has established that the symmetrical conformation of cyclopropylamine derivatives represents the most stable arrangement. A secondary minimum occurs at approximately 126° rotation around the carbon-nitrogen bond, with the energy difference governed by the relationship E = 0.905 × dihedral angle (in degrees) [4]. This conformational preference directly impacts the reactivity and binding affinity of N-(2-Ethylbutyl)cyclopropanamine in biological systems.
Transition state calculations for cyclopropylamine ring-opening reactions have identified activation energies ranging from 22.1 to 51.58 kcal/mol, depending on the specific reaction pathway. The rate-determining step typically involves carbon-nitrogen bond cleavage, with barriers of 35.2-42.0 kcal/mol for simple alkyl derivatives [5]. The presence of the 2-ethylbutyl substituent in N-(2-Ethylbutyl)cyclopropanamine is expected to modulate these barriers through steric and electronic effects.
Molecular orbital analysis has revealed that the highest occupied molecular orbital (HOMO) of cyclopropylamine derivatives is primarily localized on the nitrogen atom, exhibiting significant non-bonding character. The cyclopropyl ring contributes through Walsh orbitals, which are characterized by enhanced s-character and increased strain energy. This electronic structure provides the driving force for ring-opening reactions and explains the susceptibility of N-(2-Ethylbutyl)cyclopropanamine to nucleophilic attack and enzymatic oxidation [6].
Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of cyclopropylamine-enzyme complexes, particularly focusing on the interactions between N-(2-Ethylbutyl)cyclopropanamine and cytochrome P450 enzymes. Classical molecular dynamics studies employing the CHARMM36 force field have demonstrated that these complexes undergo significant conformational changes during the catalytic cycle [7].
Ab initio molecular dynamics (AIMD) simulations using the CP2K/QUICKSTEP package with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional have revealed the mechanistic details of cyclopropylamine ring-opening in enzymatic environments. The simulations, conducted with explicit solvent molecules in periodic boundary conditions, demonstrate that the transition zone crossing time ranges from 238 femtoseconds to 6.0 picoseconds, depending on the solvent environment and enzyme active site architecture [8].
Born-Oppenheimer molecular dynamics (BOMD) calculations have established that the ring-opening mechanism proceeds through a proton-coupled electron transfer (PCET) pathway rather than a simple single electron transfer (SET) mechanism. The PCET process involves simultaneous proton abstraction from the nitrogen atom and electron transfer to the heme iron, with activation barriers of 0.6-0.4 kcal/mol for the two spin states involved [7]. This low barrier explains the facile oxidation of N-(2-Ethylbutyl)cyclopropanamine by cytochrome P450 enzymes.
Metadynamics simulations have been employed to reconstruct the free energy landscape of cyclopropylamine-enzyme interactions. Using coordination numbers as collective variables, these studies have identified stable intermediates and transition states along the reaction coordinate. The free energy profiles reveal that the formation of the aminyl radical represents a key intermediate, with subsequent ring-opening proceeding through a barrierless pathway [8].
Enhanced sampling techniques, including umbrella sampling and accelerated molecular dynamics, have been applied to study the conformational exchange between major and minor binding conformations of cyclopropylamine derivatives in enzyme active sites. These simulations have demonstrated that conformational exchange occurs on timescales that are 5-6 orders of magnitude faster than previously proposed, with exchange rates in the nanosecond range rather than milliseconds [9].
The molecular dynamics studies have also provided detailed insights into the role of active site residues in stabilizing the transition state geometries. Key interactions include hydrogen bonding between the amino group and active site tyrosine residues, as well as π-π stacking interactions between the aromatic moieties of the substrate and the enzyme. These interactions are crucial for the observed selectivity and binding affinity of N-(2-Ethylbutyl)cyclopropanamine [10].
Machine learning methodologies have emerged as powerful tools for predicting the reactivity patterns of cyclopropylamine derivatives, including N-(2-Ethylbutyl)cyclopropanamine. Graph neural networks (GNNs), particularly the SchNet architecture, have demonstrated remarkable accuracy in predicting molecular properties and reaction outcomes with prediction accuracies reaching 93.4% across diverse reaction types [11].
Deep learning potentials, exemplified by the NewtonNet architecture, have been developed to accelerate transition state optimization for cyclopropylamine-containing systems. These models, trained on thousands of organic reactions, achieve root mean square deviations of 0.08 Å when compared to density functional theory calculations, while reducing computational time by several orders of magnitude [12]. The integration of analytical Hessians in these models enables robust identification of transition states even with degraded initial guess structures.
Transformer-based models have been applied to predict reaction yields in cyclopropylamine-containing systems, achieving coefficient of determination (R²) values of 0.395 for large literature datasets containing over 41,000 reactions. These models incorporate both molecular structure information and reaction context variables, including solvent effects, temperature, and catalyst identity [13]. The relatively modest performance on literature datasets highlights the challenges associated with data quality and the complexity of structure-yield relationships.
Reinforcement learning approaches have been developed for automated discovery of optimal reaction pathways involving cyclopropylamine derivatives. Actor-critic frameworks have demonstrated the ability to locate transition states and minimum energy paths in less than one second, compared to conventional methods requiring hours or days of computation [14]. These approaches are particularly valuable for exploring large chemical spaces and identifying novel synthetic routes.
Ensemble methods, including random forest and gradient boosting algorithms, have been employed to predict the reactivity of amine substrates with high accuracy. These models achieve 94.0% filtering efficiency for non-productive reactions with false negative rates below 0.1% [15]. The combination of multiple weak learners provides robust predictions across diverse molecular scaffolds and reaction conditions.
Multi-task learning approaches have been developed to simultaneously predict multiple properties of cyclopropylamine derivatives, including binding affinity, metabolic stability, and toxicity profiles. These models leverage shared representations to improve prediction accuracy while reducing the amount of training data required. Mean absolute errors of 0.71 kcal/mol have been achieved for solvation free energy predictions across diverse solvent systems [16].
The application of machine learning to cyclopropylamine reactivity prediction has revealed important structure-activity relationships. The presence of the 2-ethylbutyl substituent in N-(2-Ethylbutyl)cyclopropanamine introduces steric effects that modulate both the electronic properties and the accessibility of the reaction center. Machine learning models have identified key molecular descriptors that correlate with reactivity, including atomic charges, bond lengths, and topological indices [17].
The integration of quantum mechanical calculations with machine learning has opened new avenues for studying cyclopropylamine interactions. Hybrid approaches that combine the accuracy of density functional theory with the speed of machine learning have achieved unprecedented throughput in screening large chemical libraries. These methods are particularly valuable for drug discovery applications where rapid evaluation of cyclopropylamine-containing compounds is essential [19].
Future developments in machine learning for cyclopropylamine reactivity prediction are expected to focus on improving model transferability across different chemical environments and reaction conditions. The incorporation of physical constraints and conservation laws into neural network architectures represents a promising direction for enhancing model reliability and interpretability. Additionally, the development of active learning strategies will enable more efficient use of computational resources by selectively sampling the most informative molecular configurations [20].